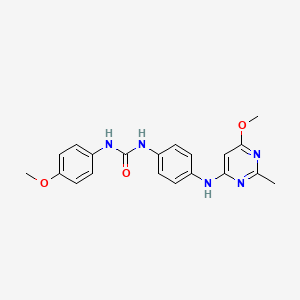

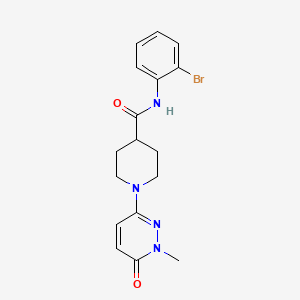

![molecular formula C18H16F3N3S B2365411 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 404902-48-3](/img/structure/B2365411.png)

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .

Molecular Structure Analysis

The compound contains an indole group, a phenyl group, and a thiourea group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenyl group is a cyclic group of atoms with the formula C6H5. The thiourea group is characterized by the presence of a sulfur atom, two amine groups (-NH2), and a carbonyl group (C=O) .Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, where the sulfur atom can donate a pair of electrons. They can also be involved in addition reactions, where a molecule is added to a double or triple bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfur atom in the thiourea group could potentially make this compound more reactive or polar. The presence of the aromatic indole and phenyl groups could contribute to the compound’s stability and could influence its solubility in various solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The regioselectivity of thiourea cyclization reactions is a significant area of research. For instance, Perekhoda et al. (2017) focused on confirming the structure of synthesized compounds using modern physical and physico-chemical methods, including 1H NMR spectroscopy and X-ray analysis, which are essential in the creation of potential drugs. They studied the regioselectivity of the cyclization reaction of a similar thiourea compound with α-bromoketone (Perekhoda et al., 2017).

Catalytic Applications

- Aryl thioureas have been used as Brønsted acid catalysts in C–C bond-forming reactions. A study by Gogoi et al. (2022) revealed that specific aryl thioureas are efficient alternatives for acid catalyzed activation of carbonyl compounds in the synthesis of symmetrical trisubstituted methanes, providing a simpler alternative to traditional catalysts (Gogoi et al., 2022).

Microwave Irradiation Technique in Preparation

- The use of microwave irradiation techniques in the preparation of thiourea derivatives has been studied. Ahyak et al. (2016) synthesized new thiourea derivatives and analyzed them using various spectroscopic methods. Their study included an antimicrobial study, although the thiourea compounds showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).

Biological Evaluation

- Synthesis and biological evaluation of various derivatives containing the indole moiety have been conducted. Muralikrishna et al. (2014) aimed to synthesize, characterize, and screen the biological activity of a series of such compounds, highlighting the importance of structural characterization through NMR, Mass, IR, and elemental analysis (Muralikrishna et al., 2014).

Antibacterial and Anti-HIV Studies

- The antibacterial and anti-HIV activities of various thiourea derivatives have been examined. Patel et al. (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and tested them against different microorganisms, establishing their structures through NMR, IR, and Elemental Analysis (Patel et al., 2007).

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could involve further testing of its biological activity, potential side effects, and efficacy in treating various conditions. If it’s being used as a reagent in chemical reactions, future research could involve exploring new reactions or improving existing ones .

Propiedades

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEVRMPHQPOZMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2365328.png)

![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)

![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)

![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)

![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)